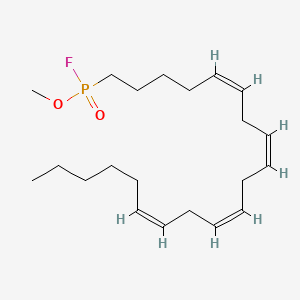

メトキシアラキドニルフルオロホスホネート

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl arachidonyl fluorophosphonate is a synthetic compound known for its potent inhibitory effects on various enzymes. It is an irreversible active site-directed enzyme inhibitor that targets nearly all serine hydrolases and serine proteases. This compound is particularly effective in inhibiting phospholipase A2 and fatty acid amide hydrolase, displaying inhibitory concentration (IC50) values in the low-nanomolar range .

科学的研究の応用

Methyl arachidonyl fluorophosphonate has a wide range of applications in scientific research:

Chemistry: It is used as a tool to study enzyme inhibition and reaction mechanisms.

Biology: The compound is employed to investigate the role of phospholipase A2 and fatty acid amide hydrolase in biological systems.

Medicine: It is used in the development of therapeutic agents targeting enzyme-related diseases.

Industry: Methyl arachidonyl fluorophosphonate is utilized in the production of enzyme inhibitors for various industrial applications

作用機序

アラキドン酸メチルフルオロホスホネートは、標的酵素の活性部位に不可逆的に結合することによって効果を発揮します。この結合は、ホスホリパーゼA2と脂肪酸アミドヒドロラーゼの酵素活性を阻害し、リン脂質と脂肪酸アミドの加水分解を阻止します。 この化合物の分子標的は、セリンヒドロラーゼとセリンプロテアーゼであり、これらの酵素を含むシグナル伝達経路を妨害します .

類似化合物:

ジイソプロピルフルオロホスホネート: 同様の阻害効果を持つ別の不可逆的酵素阻害剤。

イソプロピルドデシルフルオロホスホネート: 脂肪酸アミドヒドロラーゼとモノアシルグリセロールリパーゼに対して選択性を示す関連する阻害剤.

独自性: アラキドン酸メチルフルオロホスホネートは、ホスホリパーゼA2と脂肪酸アミドヒドロラーゼに対する高い効力と選択性により、他の類似化合物とは異なります。 ナノモルレベルの低濃度でこれらの酵素を不可逆的に阻害する能力は、他の類似化合物とは異なります .

生化学分析

Biochemical Properties

Methoxy arachidonyl fluorophosphonate interacts with a variety of enzymes, proteins, and other biomolecules. It inhibits phospholipase A2 and fatty acid amide hydrolase with special potency, displaying IC50 values in the low-nanomolar range . These interactions are crucial for its role in biochemical reactions .

Cellular Effects

Methoxy arachidonyl fluorophosphonate has significant effects on various types of cells and cellular processes. Its influence on cell function includes impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of Methoxy arachidonyl fluorophosphonate involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, making it a potent biochemical tool .

Metabolic Pathways

Methoxy arachidonyl fluorophosphonate is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .

準備方法

合成経路と反応条件: アラキドン酸メチルフルオロホスホネートは、アラキドン酸をメチルホスホノフルオリデートでエステル化する一連の化学反応によって合成されます。 この反応は通常、触媒を必要とし、高い収率と純度を確保するために、制御された温度と圧力条件下で行われます .

工業生産方法: 工業的な環境では、アラキドン酸メチルフルオロホスホネートの生産には、大規模なエステル化プロセスが使用されます。反応は、温度と圧力制御システムを備えた特殊な反応器で行われます。 その後、製品は蒸留および結晶化技術によって精製され、目的の純度レベルが達成されます .

化学反応の分析

反応の種類: アラキドン酸メチルフルオロホスホネートは、次のようないくつかの種類の化学反応を起こします。

酸化: この化合物は、酸化されてさまざまな酸化された誘導体を形成することができます。

還元: 特定の条件下で還元されて、還元された形態を生じさせることができます。

一般的な試薬と条件:

酸化: 過マンガン酸カリウムや過酸化水素などの一般的な酸化剤が使用されます。

還元: 水素化アルミニウムリチウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。

形成される主な生成物: これらの反応から形成される主な生成物には、アラキドン酸メチルフルオロホスホネートのさまざまな酸化された、還元された、および置換された誘導体が含まれます .

4. 科学研究への応用

アラキドン酸メチルフルオロホスホネートは、科学研究において幅広い用途があります。

化学: 酵素阻害と反応機構の研究ツールとして使用されます。

生物学: この化合物は、生物学的システムにおけるホスホリパーゼA2と脂肪酸アミドヒドロラーゼの役割を調査するために使用されます。

医学: 酵素関連疾患を標的とする治療薬の開発に使用されます。

類似化合物との比較

Diisopropyl fluorophosphate: Another irreversible enzyme inhibitor with similar inhibitory effects.

Isopropyl dodecylfluorophosphonate: A related inhibitor with selectivity for fatty acid amide hydrolase and monoacylglycerol lipase.

Uniqueness: Methyl arachidonyl fluorophosphonate is unique due to its high potency and selectivity for phospholipase A2 and fatty acid amide hydrolase. Its ability to irreversibly inhibit these enzymes at low-nanomolar concentrations sets it apart from other similar compounds .

特性

IUPAC Name |

(5Z,8Z,11Z,14Z)-1-[fluoro(methoxy)phosphoryl]icosa-5,8,11,14-tetraene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H36FO2P/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25(22,23)24-2/h7-8,10-11,13-14,16-17H,3-6,9,12,15,18-21H2,1-2H3/b8-7-,11-10-,14-13-,17-16- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWKZCGMJGHHOKJ-ZKWNWVNESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCCP(=O)(OC)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCCP(=O)(OC)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H36FO2P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the mechanism of action of Methoxy arachidonyl fluorophosphonate in the context of endocannabinoid research?

A1: Methoxy arachidonyl fluorophosphonate (MAFP) is a non-selective serine hydrolase inhibitor. [] This means it can bind to and inhibit the activity of enzymes like Diacylglycerol lipase alpha (DAGLα) and Monoacylglycerol lipase (MAGL), both of which are crucial for the breakdown and synthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG). [] By inhibiting these enzymes, MAFP can temporarily disrupt the normal turnover of 2-AG in the brain, allowing researchers to study the downstream effects of altered 2-AG signaling.

Q2: How is Methoxy arachidonyl fluorophosphonate utilized in studying Alzheimer’s Disease models?

A2: The paper "An optimized spectrophotometric assay reveals increased activity of enzymes involved in 2‐arachidonoyl glycerol turnover in the cerebral cortex of a rat model of Alzheimer’s disease" [] describes using MAFP to investigate changes in the endocannabinoid system within the context of Alzheimer's Disease (AD). By measuring the hydrolysis of a surrogate substrate (4-nitrophenyl butyrate) in the presence and absence of MAFP, researchers could assess the activity of DAGL and MAGL, enzymes involved in 2-AG metabolism. This allowed them to demonstrate that both DAGL and MAGL activity, and consequently 2-AG turnover, were significantly increased in a rat model of sporadic AD. These findings suggest a potential link between dysregulated 2-AG signaling and AD progression, highlighting the endocannabinoid system as a potential therapeutic target.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

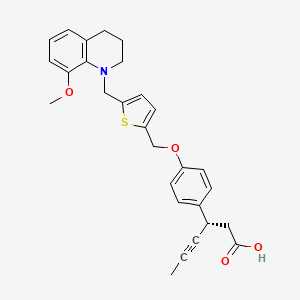

![(3S)-3-[4-[[5-(spiro[1,2-dihydroindene-3,4'-piperidine]-1'-ylmethyl)thiophen-2-yl]methoxy]phenyl]hex-4-ynoic acid](/img/structure/B608726.png)

![[2-[4-[(2-chloro-4,4-difluorospiro[5H-thieno[2,3-c]pyran-7,4'-piperidine]-1'-yl)methyl]-3-methylpyrazol-1-yl]pyridin-3-yl]methanol;2,3-dihydroxybutanedioic acid](/img/structure/B608729.png)

![4,4,4-trifluoro-N-[(2S)-1-[[(7S)-5-(2-hydroxyethyl)-6-oxo-7H-pyrido[2,3-d][3]benzazepin-7-yl]amino]-1-oxopropan-2-yl]butanamide;hydrate](/img/structure/B608735.png)